(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile
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Overview
Description
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles It features a benzimidazole moiety substituted with a methyl group and a nitrophenyl group attached to an acrylonitrile framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Acrylonitrile Formation: The acrylonitrile moiety is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and 4-nitrobenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acrylonitrile group can be hydrogenated to form the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Hydrogenated Products: Reduction of the acrylonitrile group yields primary amines.
Substituted Derivatives: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group facilitates binding to nucleophilic sites, while the benzimidazole moiety enhances the compound’s stability and binding affinity. This interaction can lead to the inhibition of key cellular processes, resulting in antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile: Lacks the methyl group on the benzimidazole ring.
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile: Lacks the nitro group on the phenyl ring.
Uniqueness
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is unique due to the presence of both the nitrophenyl and methyl-substituted benzimidazole groups, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity for biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-20-16-5-3-2-4-15(16)19-17(20)13(11-18)10-12-6-8-14(9-7-12)21(22)23/h2-10H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBGUZSHKAMZQV-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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